molecular formula C22H17F2NO2 B3650415 (E)-N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

(E)-N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

Cat. No.: B3650415
M. Wt: 365.4 g/mol
InChI Key: DMXGMILWCAVASM-CPNJWEJPSA-N
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Description

(E)-N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline, 4-methoxybenzaldehyde, and benzaldehyde.

    Condensation Reaction: The first step involves the condensation of 2,4-difluoroaniline with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding Schiff base.

    Aldol Condensation: The Schiff base is then subjected to an aldol condensation reaction with benzaldehyde in the presence of a base such as potassium hydroxide to form the desired enamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(E)-N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2,4-difluorophenyl)-3-(4-hydroxyphenyl)-2-phenylprop-2-enamide
  • (E)-N-(2,4-difluorophenyl)-3-(4-chlorophenyl)-2-phenylprop-2-enamide
  • (E)-N-(2,4-difluorophenyl)-3-(4-nitrophenyl)-2-phenylprop-2-enamide

Uniqueness

(E)-N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The difluorophenyl group also adds to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

(E)-N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2NO2/c1-27-18-10-7-15(8-11-18)13-19(16-5-3-2-4-6-16)22(26)25-21-12-9-17(23)14-20(21)24/h2-14H,1H3,(H,25,26)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXGMILWCAVASM-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Reactant of Route 2
(E)-N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Reactant of Route 3
(E)-N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Reactant of Route 4
(E)-N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Reactant of Route 5
(E)-N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Reactant of Route 6
(E)-N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

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